2-Bromo-5-chlorobenzoyl chloride
Overview
Description
2-Bromo-5-chlorobenzoyl chloride is an organic compound with the molecular formula C7H3BrCl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and chlorine atoms at the 2nd and 5th positions, respectively. This compound is primarily used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-5-chlorobenzoyl chloride is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney . Inhibiting this protein can lead to the reduction of blood glucose levels, which is beneficial for diabetes therapy .
Mode of Action
This compound acts as an intermediate in the synthesis of SGLT2 inhibitors . It undergoes various chemical reactions, including free radical bromination and nucleophilic substitution , to form the final active compound that inhibits SGLT2 .
Biochemical Pathways
The compound is involved in the biochemical pathway of SGLT2 inhibitor synthesis . The inhibition of SGLT2 leads to a decrease in glucose reabsorption in the kidneys, resulting in the excretion of glucose in urine . This process helps to lower blood glucose levels, beneficial for managing diabetes .
Pharmacokinetics
The final active compounds are designed to have optimal adme (absorption, distribution, metabolism, and excretion) properties to ensure their bioavailability and efficacy .
Result of Action
The result of the action of this compound is the production of potent and selective SGLT2 inhibitors . These inhibitors can effectively reduce blood glucose levels, offering a therapeutic approach for diabetes management .
Action Environment
The action of this compound is influenced by various environmental factors during its chemical reactions. For instance, the presence of certain reagents and catalysts, temperature, and pH can affect the yield and rate of reactions . Furthermore, the stability of the compound can be affected by light, heat, and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-5-chlorobenzoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chlorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group (COCl) is highly reactive and can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in the synthesis of pharmaceuticals.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Pyridine, triethylamine.
Conditions: Reactions are typically carried out at room temperature or under mild heating.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
2-Bromo-5-chlorobenzoyl chloride is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
2-Chlorobenzoyl chloride: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-chlorobenzoic acid: Contains a carboxylic acid group instead of the acyl chloride group, leading to different reactivity and applications.
Uniqueness: 2-Bromo-5-chlorobenzoyl chloride is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and versatility in organic synthesis. This dual substitution allows for more diverse chemical transformations compared to its mono-substituted counterparts .
Properties
IUPAC Name |
2-bromo-5-chlorobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQXSFFVGRPZIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608458 | |
Record name | 2-Bromo-5-chlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42860-16-2 | |
Record name | 2-Bromo-5-chlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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